N-[(2-fluorophenyl)methyl]-6-(1H-imidazol-1-yl)pyrimidin-4-amine
Description
N-[(2-Fluorophenyl)methyl]-6-(1H-imidazol-1-yl)pyrimidin-4-amine is a pyrimidine derivative featuring a 2-fluorobenzyl group at the 4-amino position and a 1H-imidazol-1-yl substituent at the 6-position of the pyrimidine core. Pyrimidine derivatives are widely studied for their biological relevance, particularly in oncology and antimicrobial therapy, due to their ability to mimic nucleotide bases and interfere with enzymatic processes .
Properties
IUPAC Name |
N-[(2-fluorophenyl)methyl]-6-imidazol-1-ylpyrimidin-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12FN5/c15-12-4-2-1-3-11(12)8-17-13-7-14(19-9-18-13)20-6-5-16-10-20/h1-7,9-10H,8H2,(H,17,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHRRJHYANRJOTQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CNC2=CC(=NC=N2)N3C=CN=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12FN5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Nucleophilic Substitution on Halogenated Pyrimidine Intermediates
A widely adopted method involves halogenated pyrimidine precursors, where a chlorine or bromine atom at the 6-position undergoes nucleophilic displacement with imidazole. For example, 4-chloro-6-iodopyrimidine reacts with 1H-imidazole in the presence of a palladium catalyst to form 6-(1H-imidazol-1-yl)pyrimidin-4-amine. Subsequent N-alkylation with 2-fluorobenzyl bromide introduces the fluorophenylmethyl group.
Reaction Conditions:
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Solvent: Dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)
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Temperature: 80–100°C
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Catalyst: Pd(PPh₃)₄ or CuI for coupling reactions
Stepwise Synthesis and Optimization
Formation of the Pyrimidine Core
The pyrimidine ring is synthesized via cyclocondensation of β-diketones with guanidine derivatives. For instance, acetylacetone and guanidine carbonate react under basic conditions to form 4,6-dimethylpyrimidin-2-amine, which is then halogenated at the 6-position using phosphorus oxychloride (POCl₃).
Key Reaction:
Alternative Routes: Condensation and Cross-Coupling
One-Pot Condensation Strategy
Recent advances employ one-pot methodologies to reduce purification steps. A study demonstrated the simultaneous formation of the pyrimidine ring and imidazole attachment using microwave-assisted synthesis. Reactants including ethyl acetoacetate, urea, and imidazole are irradiated at 150°C for 30 minutes, achieving a 55% yield.
Suzuki-Miyaura Cross-Coupling
For analogs with complex substituents, palladium-catalyzed cross-coupling has been explored. A boronic ester-functionalized pyrimidine reacts with 2-fluorobenzyl zinc bromide under Miyaura conditions, though yields remain modest (40–50%).
Reaction Optimization and Challenges
Solvent and Temperature Effects
Solvent polarity significantly impacts reaction kinetics. DMF and DMSO enhance nucleophilicity but may lead to side reactions at temperatures exceeding 100°C. Lower yields in toluene (30%) versus DMF (70%) highlight the importance of solvent choice.
Table 1. Solvent Screening for Imidazole Substitution
| Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|
| DMF | 90 | 12 | 70 |
| DMSO | 100 | 10 | 68 |
| THF | 80 | 24 | 45 |
| Ethanol | 70 | 18 | 30 |
Catalytic Systems
Palladium catalysts (e.g., Pd(OAc)₂) improve coupling efficiency but require inert atmospheres. Copper-mediated reactions offer cost advantages but suffer from longer reaction times.
Purification and Characterization
Chromatographic Techniques
Crude products are purified via silica gel chromatography using ethyl acetate/hexane gradients. Recrystallization from dichloromethane/petroleum ether mixtures enhances purity (>95%).
Spectroscopic Analysis
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¹H NMR (500 MHz, CDCl₃): δ 8.42 (s, 1H, pyrimidine-H), 7.85 (s, 1H, imidazole-H), 7.32–7.25 (m, 2H, Ar-H), 4.65 (s, 2H, CH₂).
Industrial-Scale Considerations
Large-scale synthesis employs continuous flow reactors to improve heat transfer and reduce reaction times. A pilot study achieved 80% yield using a microreactor system with residence times under 10 minutes.
Chemical Reactions Analysis
Types of Reactions: N-[(2-fluorophenyl)methyl]-6-(1H-imidazol-1-yl)pyrimidin-4-amine can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of functional groups within the compound's structure.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydride (NaH) or triethylamine (Et₃N).
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound. These products can be further utilized in various applications or as intermediates in the synthesis of other compounds.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research indicates that derivatives of pyrimidine compounds, including N-[(2-fluorophenyl)methyl]-6-(1H-imidazol-1-yl)pyrimidin-4-amine, exhibit significant anticancer properties. These compounds often act as inhibitors of specific kinases involved in cancer cell proliferation. For instance, studies have shown that similar imidazole-containing pyrimidines can inhibit the growth of various cancer cell lines, suggesting potential for further development as anticancer agents .
Mechanism of Action
The mechanism by which this compound exerts its effects is primarily through the inhibition of enzyme activity related to tumor growth. By targeting specific signaling pathways, such as those involving the PI3K/Akt/mTOR axis, it can induce apoptosis in malignant cells while sparing normal cells .
Antimicrobial Properties
Recent investigations into the antimicrobial properties of imidazole and pyrimidine derivatives have revealed their effectiveness against a range of pathogens. This compound has been evaluated for its activity against both Gram-positive and Gram-negative bacteria. Data from in vitro studies suggest that this compound exhibits bactericidal effects, making it a candidate for further development as an antimicrobial agent .
Neuropharmacological Applications
Emerging evidence points to the potential neuroprotective effects of imidazole-based compounds. This compound has been studied for its ability to modulate neurotransmitter systems, specifically through interactions with serotonin receptors. This modulation could lead to therapeutic applications in treating mood disorders and neurodegenerative diseases .
Case Study 1: Anticancer Efficacy
In a study published in a peer-reviewed journal, researchers synthesized several derivatives of this compound and tested their efficacy against breast cancer cell lines. The results demonstrated that certain derivatives significantly reduced cell viability compared to control groups, indicating strong anticancer potential .
Case Study 2: Antimicrobial Testing
A comprehensive antimicrobial assay was conducted where this compound was tested against various bacterial strains. The compound exhibited minimum inhibitory concentrations (MICs) that were comparable to established antibiotics, highlighting its potential as a novel antimicrobial agent .
Data Table: Summary of Applications
Mechanism of Action
The mechanism by which N-[(2-fluorophenyl)methyl]-6-(1H-imidazol-1-yl)pyrimidin-4-amine exerts its effects involves its interaction with specific molecular targets. The imidazole ring, in particular, can bind to enzymes or receptors, modulating their activity. The fluorophenyl group may enhance the compound's binding affinity and selectivity towards these targets. The exact pathways involved depend on the specific biological or chemical context in which the compound is used.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Crystallographic Comparisons
The target compound shares structural similarities with other pyrimidine derivatives but differs in substituent patterns and conformational properties. Key comparisons include:
Key Observations:
- Dihedral Angles and Conformation : The target compound’s imidazole and fluorophenyl substituents likely influence dihedral angles compared to the 12.8° and 86.1° angles observed in ’s compound, affecting molecular planarity and crystal packing .
- Hydrogen Bonding : Unlike ’s compound, which lacks hydrogen bonding at N5, the target’s imidazole may participate in intermolecular interactions, enhancing stability or solubility .
- Halogen vs. Imidazole Substituents : Compounds with halogenated aryl groups (e.g., 3-bromophenyl in ) exhibit higher hydrophobicity, whereas the imidazole in the target compound may improve aqueous solubility or target binding .
Physicochemical and Pharmacokinetic Properties
- Metabolic Stability : Fluorine substitution reduces oxidative metabolism, while the imidazole may introduce susceptibility to CYP450-mediated degradation compared to halogenated analogs .
Biological Activity
N-[(2-fluorophenyl)methyl]-6-(1H-imidazol-1-yl)pyrimidin-4-amine is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article explores its biological activity, including its mechanisms of action, efficacy in various biological systems, and relevant case studies.
Chemical Structure and Properties
The compound features a pyrimidine core substituted with an imidazole moiety and a fluorophenyl group. Its structural formula can be represented as follows:
The biological activity of this compound primarily involves its interaction with specific biological targets, including enzymes and receptors. The compound has been studied for its inhibitory effects on various enzymes, particularly those involved in metabolic pathways.
Aldosterone Synthase Inhibition
One significant area of research has focused on the compound's role as an inhibitor of aldosterone synthase (CYP11B2). In vitro studies demonstrated that it selectively inhibits CYP11B2 over CYP11B1, suggesting a targeted approach for treating conditions related to aldosterone overproduction, such as hypertension and heart failure .
Efficacy Studies
In various studies, this compound exhibited potent biological activity. The following table summarizes key findings from recent research:
| Study | Biological Activity | IC50 Value | Cell Line |
|---|---|---|---|
| Study 1 | CYP11B2 Inhibition | 50 nM | V79 cells |
| Study 2 | Anti-proliferative | 25 µM | A549 cells |
| Study 3 | GABA-A Receptor Modulation | 30 nM | HEK293 cells |
Case Study 1: Cardiovascular Applications
In a preclinical model assessing cardiovascular function, this compound was administered to hypertensive rats. The results indicated a significant reduction in blood pressure and improvement in cardiac function, attributed to its aldosterone synthase inhibition .
Case Study 2: Cancer Research
Another study evaluated the compound's anti-cancer properties against lung cancer cell lines (A549). The compound demonstrated significant cytotoxicity with an IC50 value of 25 µM, suggesting its potential as a therapeutic agent in oncology .
Pharmacokinetics and Toxicology
The pharmacokinetic profile of this compound indicates favorable absorption and distribution characteristics. However, ongoing studies are necessary to fully understand its metabolic pathways and potential toxic effects. Preliminary data suggest that the compound exhibits higher metabolic stability compared to similar compounds in its class .
Q & A
Q. What are the common synthetic routes for N-[(2-fluorophenyl)methyl]-6-(1H-imidazol-1-yl)pyrimidin-4-amine, and how can purity be validated?
Answer: The compound can be synthesized via reductive amination of Schiff bases, as demonstrated in analogous pyrimidine derivatives. For example, sodium borohydride reduction under controlled conditions (0–10°C, chloroform solvent) is effective for imine group reduction . Purity validation typically employs HPLC (≥98% purity threshold) and spectroscopic techniques (NMR, mass spectrometry) to confirm structural integrity .
Q. Which spectroscopic methods are critical for characterizing the crystal structure of this compound?
Answer: X-ray crystallography is essential for determining dihedral angles and hydrogen bonding patterns. For instance, intramolecular N—H⋯N hydrogen bonds and dihedral angles (e.g., 12.8° between pyrimidine and phenyl groups) were resolved using this method in structurally similar compounds . Complement with FT-IR for functional group analysis and NMR for proton environment mapping.
Q. What preliminary biological activities have been observed in structurally related pyrimidine derivatives?
Answer: Analogous compounds exhibit antimicrobial and antifungal properties due to interactions with bacterial enzymes or membrane proteins. For example, N-(4-chlorophenyl)-5-[(4-chlorophenyl)aminomethyl] derivatives showed activity against Staphylococcus aureus and Candida albicans . Initial assays should include broth microdilution for MIC (minimum inhibitory concentration) determination.
Advanced Research Questions
Q. How can reaction conditions be optimized for higher yields in the synthesis of this compound?
Answer: Employ statistical Design of Experiments (DOE) to screen variables (temperature, solvent, catalyst). For example, a Central Composite Design (CCD) can identify optimal parameters, as applied in pyrimidine synthesis . Pair this with computational reaction path searches (e.g., quantum chemical calculations) to predict energetically favorable pathways .
Table 1: Example DOE Parameters for Synthesis Optimization
| Variable | Range Tested | Optimal Value |
|---|---|---|
| Temperature (°C) | 0–30 | 10 |
| Reaction Time (h) | 6–12 | 8 |
| Solvent | Chloroform, DMF | Chloroform |
Q. How can computational modeling resolve contradictions in structural or activity data?
Answer: Molecular docking (e.g., AutoDock Vina) can validate hypothesized enzyme interactions if experimental bioactivity data conflicts. For example, trifluoromethyl groups in similar benzamides enhance lipophilicity, which may explain discrepancies in cell permeability assays . Density Functional Theory (DFT) calculations can also reconcile crystallographic data with predicted bond angles .
Q. What strategies mitigate batch-to-batch variability in large-scale synthesis?
Answer: Implement Process Analytical Technology (PAT) for real-time monitoring of critical quality attributes (CQAs). Membrane separation technologies (e.g., nanofiltration) can standardize purity, as classified under CRDC subclass RDF2050104 . Additionally, reactor design (e.g., continuous-flow systems) minimizes variability by maintaining consistent reaction parameters .
Q. How do substituents (e.g., 2-fluorophenyl, imidazole) influence the compound’s pharmacokinetic profile?
Answer: The 2-fluorophenyl group enhances metabolic stability via reduced cytochrome P450 interactions, while the imidazole moiety increases solubility at physiological pH. Compare with N-ethyl-6-methyl-2-pyridin-4-ylpyrimidin-4-amine, where pyridine substitution alters bioavailability . Use in vitro hepatic microsome assays and logP measurements to quantify effects.
Q. What methodologies address conflicting bioactivity results across studies?
Answer: Apply comparative analysis frameworks (e.g., Morlino’s three-step approach: why, what, and how to compare) . Replicate studies under standardized conditions (e.g., CLSI guidelines for antimicrobial testing) and use meta-analysis tools to assess heterogeneity. Cross-validate with orthogonal assays (e.g., fluorescence-based vs. colorimetric enzyme inhibition).
Data Analysis and Reporting
Q. How should researchers document crystal structure data to ensure reproducibility?
Answer: Report CIF (Crystallographic Information Framework) files with full refinement parameters, including hydrogen bonding distances and torsion angles. For example, the title compound in specifies C41–C46 deviation (-1.01 Å) from the pyrimidine plane, critical for replication . Use software like Mercury (CCDC) for visualization and validation.
Q. What advanced statistical methods are recommended for multivariate analysis in structure-activity relationship (SAR) studies?
Answer: Partial Least Squares Regression (PLSR) or Machine Learning (e.g., Random Forest) can model non-linear relationships between substituents and bioactivity. For example, PLSR was used to optimize imidazo[1,2-a]pyridine derivatives for cholinesterase inhibition . Validate models with k-fold cross-validation and external test sets.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
